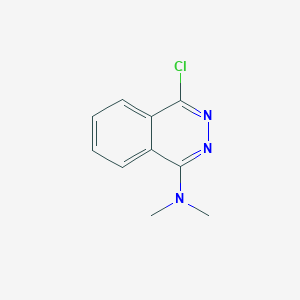
2-(Acetylamino)-4,5-dimethylthiophen-3-yl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(CYANOSULFANYL)-4,5-DIMETHYLTHIOPHEN-2-YL]ACETAMIDE is a compound of significant interest in the field of organic chemistry. This compound features a thiophene ring substituted with cyano and sulfanyl groups, as well as an acetamide moiety. The presence of these functional groups makes it a versatile intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
The synthesis of N-[3-(CYANOSULFANYL)-4,5-DIMETHYLTHIOPHEN-2-YL]ACETAMIDE typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Industrial production methods may involve solvent-free reactions or the use of microwave irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
N-[3-(CYANOSULFANYL)-4,5-DIMETHYLTHIOPHEN-2-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions include thiophene derivatives with modified functional groups.
Scientific Research Applications
N-[3-(CYANOSULFANYL)-4,5-DIMETHYLTHIOPHEN-2-YL]ACETAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(CYANOSULFANYL)-4,5-DIMETHYLTHIOPHEN-2-YL]ACETAMIDE involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and dipole interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
N-[3-(CYANOSULFANYL)-4,5-DIMETHYLTHIOPHEN-2-YL]ACETAMIDE can be compared with other cyanoacetamide derivatives, such as:
2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: Known for its use in synthesizing thiazole and pyrazole derivatives.
2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) acetamide: Utilized in the formation of various heterocyclic compounds. The uniqueness of N-[3-(CYANOSULFANYL)-4,5-DIMETHYLTHIOPHEN-2-YL]ACETAMIDE lies in its specific substitution pattern on the thiophene ring, which imparts distinct chemical reactivity and biological activity compared to other cyanoacetamide derivatives.
Properties
Molecular Formula |
C9H10N2OS2 |
|---|---|
Molecular Weight |
226.3 g/mol |
IUPAC Name |
(2-acetamido-4,5-dimethylthiophen-3-yl) thiocyanate |
InChI |
InChI=1S/C9H10N2OS2/c1-5-6(2)14-9(11-7(3)12)8(5)13-4-10/h1-3H3,(H,11,12) |
InChI Key |
POOFBVLCOMUWSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1SC#N)NC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]methyl]pyridine](/img/structure/B11453270.png)

![ethyl 6-(2-fluorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11453281.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11453294.png)
![N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}thiophene-2-carboxamide](/img/structure/B11453295.png)
![4-(4-ethoxyphenyl)-11-methyl-5-(2-phenylethylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11453315.png)
![Methyl 7-methyl-4-oxo-2-(propan-2-ylsulfanyl)-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11453317.png)
![5-[(4-methoxyphenyl)methylsulfanyl]-12,12-dimethyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B11453332.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanamide](/img/structure/B11453335.png)
![Cyclohexyl 4-(2,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11453337.png)
![N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-tert-butylbenzamide](/img/structure/B11453338.png)
![N-{2-[(Tert-butylcarbamoyl)amino]-6-methylphenyl}-2-chlorobenzamide](/img/structure/B11453341.png)
![N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11453345.png)
![4-(4-methylphenyl)-5-phenacylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11453355.png)
